(S)-3-(Boc-amino)-4-phenylbutyric acid

Catalog No.
S755977
CAS No.
51871-62-6
M.F
C15H21NO4
M. Wt
279,33 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(Boc-amino)-4-phenylbutyric acid

CAS Number

51871-62-6

Product Name

(S)-3-(Boc-amino)-4-phenylbutyric acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279,33 g/mole

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

ACKWQHCPHJQANL-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O

Synonyms

(S)-3-(Boc-amino)-4-phenylbutyricacid;51871-62-6;Boc-L-beta-homophenylalanine;Boc-beta-Homophe-OH;(3S)-3-[(tert-butoxycarbonyl)amino]-4-phenylbutanoicacid;PubChem12107;AC1MC56G;Boc-L-|A-homophenylalanine;TMBA023;14979_ALDRICH;SCHEMBL1519945;14979_FLUKA;CTK8C5210;MolPort-002-344-094;ZINC2572720;(3S)-N-Boc-3-Benzyl-beta-alanine;ANW-74675;MFCD01076271;SBB063813;AKOS015836515;AKOS015889772;BL730-1;AJ-42081;AK-35445;AM001932

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O

Synthesis of Peptides and Proteins:

(S)-3-(Boc-amino)-4-phenylbutyric acid is a valuable chiral building block used in the synthesis of peptides and proteins. The presence of the Boc protecting group allows for selective manipulation of other functional groups within the molecule. The (S) configuration at the third carbon atom provides a specific spatial orientation, which can be crucial for the biological activity of the final peptide or protein. PubChem, National Institutes of Health: )

Studies on Orphan G Protein-Coupled Receptors (GPCRs):

(S)-3-(Boc-amino)-4-phenylbutyric acid has been employed as a chemical tool to investigate the pharmacology of orphan GPCRs. These are GPCRs for which the natural ligand is unknown. By studying the interaction of (S)-3-(Boc-amino)-4-phenylbutyric acid with these receptors, researchers can gain insights into their potential physiological functions and identify novel therapeutic targets. Science Signaling, American Association for the Advancement of Science:

(S)-3-(Boc-amino)-4-phenylbutyric acid is a chemical compound characterized by the molecular formula C15H21NO4 and a molecular weight of approximately 279.34 g/mol. It is a derivative of phenylalanine, specifically designed to incorporate a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. This compound is also known by various synonyms including Boc-beta-homophenylalanine and Boc-β-HoPhe-OH . Its structure includes a phenyl group attached to a butyric acid backbone, which contributes to its unique properties and applications in medicinal chemistry.

(S)-Boc-Phbt-OH itself doesn't have a known biological mechanism of action. Its primary function is as a building block for peptides. The specific action of the resulting peptide depends on its amino acid sequence and how it folds into a three-dimensional structure.

While detailed safety information might not be widely available for (S)-Boc-Phbt-OH, some general precautions should be considered when handling it:

  • Wear gloves and protective clothing to avoid skin contact.
  • Use in a well-ventilated area to avoid inhaling dust particles.
  • Follow proper disposal procedures according to local regulations.
Typical of amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the free amine which can then participate in further reactions such as peptide synthesis.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful in drug formulation.
  • Coupling Reactions: The free amine can couple with other carboxylic acids or activated esters to form peptides or other complex molecules.

These reactions make (S)-3-(Boc-amino)-4-phenylbutyric acid versatile for synthetic applications in organic chemistry and pharmaceutical development.

Research indicates that (S)-3-(Boc-amino)-4-phenylbutyric acid exhibits biological activity related to its structural properties as a phenylalanine derivative. It is primarily used in research settings for the synthesis of peptides and other bioactive compounds. Its derivatives may have potential therapeutic applications, particularly in the development of drugs targeting neurological or metabolic conditions due to the involvement of phenylalanine in neurotransmitter synthesis and metabolism .

The synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid typically involves several steps:

  • Starting Material: L-Phenylalanine serves as the primary starting material.
  • Protection: The amino group of L-Phenylalanine is protected using tert-butyloxycarbonyl chloride to form the Boc-protected intermediate.
  • Formation of Butyric Acid Moiety: The butyric acid portion is introduced through standard coupling reactions, often using coupling reagents such as Dicyclohexylcarbodiimide (DCC) or N-Hydroxy succinimide (NHS).
  • Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from by-products .

(S)-3-(Boc-amino)-4-phenylbutyric acid has notable applications in:

  • Peptide Synthesis: It is widely utilized in the synthesis of peptides due to its ability to provide a stable amino acid building block.
  • Drug Development: As a phenylalanine derivative, it may be explored for developing pharmaceuticals targeting specific biological pathways.
  • Research: Used as a reagent in various biochemical assays and studies focusing on amino acid functionality and peptide behavior.

Interaction studies involving (S)-3-(Boc-amino)-4-phenylbutyric acid focus on its role in peptide formation and interaction with biological targets. These studies often utilize techniques such as:

  • Nuclear Magnetic Resonance (NMR): To analyze the conformational dynamics of peptides formed with this compound.
  • Mass Spectrometry: For characterizing the molecular weight and structure of synthesized peptides.
  • Biological Assays: To evaluate the pharmacological effects of peptides containing this amino acid derivative on cell lines or animal models.

These interactions are crucial for understanding how modifications to amino acids can influence biological activity.

(S)-3-(Boc-amino)-4-phenylbutyric acid shares structural similarities with several other compounds, notably:

Compound NameMolecular FormulaUnique Features
(S)-3-Amino-4-phenylbutyric acidC14H19NO2Lacks Boc protection; more reactive amine group
N-Boc-L-homophenylalanineC15H21NO4Similar structure; different side chain configurations
(S)-N-Boc-L-beta-homophenylalanineC15H21NO4Variation in side chain; used for different peptide syntheses
(S)-3-Amino-4-methylphenylbutyric acidC15H21NO2Contains methyl substitution on the phenyl ring

The uniqueness of (S)-3-(Boc-amino)-4-phenylbutyric acid lies in its specific Boc protection, which allows for controlled reactivity during peptide synthesis, making it particularly valuable in pharmaceutical applications where stability and reactivity need to be finely tuned .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-3-(Boc-amino)-4-phenylbutyric acid

Dates

Modify: 2023-08-15

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